Atractylic Acid

Description

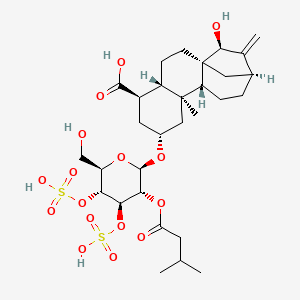

Atractylic acid is a highly toxic steroid glycoside first isolated from Atractylis gummifera, a Mediterranean thistle known historically for its abortive properties . Its identification dates to the mid-19th century, with Marie-Auguste-Antoine Commaille naming the compound in 1854 after observing its lethal effects on cats . However, a controversy arose when Lefranc claimed in 1867 that Commaille’s extraction methods degraded the compound, leading to disputes over its true identity . Structurally, atractylic acid consists of the aglycon atractyligenin bound to glucose and isovaleric acid, forming a glycoside responsible for its strychnine-like convulsant and hypoglycemic effects .

The compound’s primary mechanism involves inhibiting mitochondrial adenine nucleotide translocase (ANT), disrupting cellular energy metabolism . Its toxicity has been leveraged in biochemical studies, particularly in reference standards for chromatographic analysis, where absolute purity certification is critical .

Properties

CAS No. |

1398-13-6 |

|---|---|

Molecular Formula |

C30H46O16S2 |

Molecular Weight |

726.8 g/mol |

IUPAC Name |

(1S,4S,5R,7R,9S,10R,13S,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C30H46O16S2/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/t16-,17+,18+,19-,20+,21+,23+,24-,25+,26-,28+,29-,30-/m0/s1 |

InChI Key |

FYQXODZRNSCOTR-ANFZLNLLSA-N |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@@H]3CC[C@]45C[C@H](CC[C@@H]4[C@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |

Other CAS No. |

1398-13-6 |

Synonyms |

Acid, Atractylic Atractylate Atractylic Acid Atractyloside |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Atractylic Acid and Analogues

Structural and Functional Distinctions

Atractylic Acid vs. Atractyloside

While both compounds derive from Atractylis gummifera, atractyloside is a diterpene glycoside distinct from the steroid backbone of atractylic acid . Atractyloside is standardized as a reference material for purity assessments, whereas atractylic acid’s historical use centers on its toxicological effects . Both inhibit ANT, but atractyloside’s diterpene structure confers greater stability in analytical applications .

Atractylic Acid vs. Potassium Myronate

Commaille noted that potassium atractylate shares properties with potassium myronate, including sulfur content, non-crystallizability, and bitter taste . However, myronate (from mustard seeds) lacks the steroid core and hypoglycemic toxicity, instead serving as a non-toxic preservative .

Derivatives and Aglycon Relationships

4'-Desulfocarboxyatractylic acid, a derivative of carboxyatractyloside, is often confused with atractyloside in literature due to nomenclature overlaps . Meanwhile, atractyligenin—the aglycon of atractylic acid—is the primary toxic moiety, emphasizing the critical role of glycosylation in modulating bioavailability and activity .

Research Implications and Historical Context

The isolation and characterization of atractylic acid underscore challenges in historical phytochemistry, particularly the Commaille-Lefranc dispute over extraction methodologies . Modern analytical techniques, such as those described by PhytoLab, have resolved ambiguities between atractylic acid derivatives, enabling precise toxicity studies and therapeutic applications .

Q & A

Q. What in vitro and in vivo models are recommended for preliminary assessment of Atractylic Acid’s convulsant properties?

- Methodological Answer : In vitro models include neuronal cell lines (e.g., SH-SY5Y) treated with Atractylic Acid to monitor calcium influx or glutamate release. For in vivo studies, rodent models (e.g., mice or rats) are dosed intraperitoneally, with seizure activity scored using Racine scales. Concurrent blood glucose monitoring is essential to differentiate direct neurotoxicity from hypoglycemia-induced effects .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of Atractylic Acid’s toxicological data across experimental models?

- Methodological Answer : Quantify heterogeneity using the I² statistic, where values >50% indicate substantial variability. Stratify studies by model type (e.g., species, dosage regimes) and apply random-effects models to account for between-study variance. Sensitivity analyses should exclude outliers, and subgroup analyses can identify confounding factors (e.g., extraction method differences). Reporting guidelines from the Cochrane Handbook must be followed .

Q. What experimental designs can differentiate Atractylic Acid’s direct neurotoxic effects from secondary hypoglycemic-induced neurological symptoms?

- Methodological Answer : Use paired experimental arms: (1) administer Atractylic Acid with continuous glucose infusion to maintain euglycemia; (2) administer Atractylic Acid alone. Compare seizure latency, severity, and neuronal biomarkers (e.g., GFAP, S100B) between groups. Pharmacological blockers of hypoglycemia (e.g., diazoxide) can further isolate mechanisms. Electroencephalography (EEG) tracks brain activity independently of metabolic effects .

Q. How can researchers reconcile contradictory findings regarding Atractylic Acid’s dose-response relationships in different animal species?

- Methodological Answer : Conduct interspecies allometric scaling to normalize doses by metabolic body weight (e.g., mg/kg⁰·⁷⁵). Validate findings using in silico pharmacokinetic-pharmacodynamic (PK-PD) modeling, incorporating species-specific parameters like hepatic clearance rates. Cross-validate results with ex vivo assays (e.g., isolated hepatocytes) to control for metabolic differences .

Q. What strategies optimize the sensitivity of analytical methods for detecting Atractylic Acid in complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or tissue homogenates. Coupling UPLC with tandem MS (UPLC-MS/MS) enhances specificity and sensitivity (LOQ <1 ng/mL). Isotope-labeled internal standards (e.g., deuterated Atractylic Acid) correct for matrix effects. Method validation should follow ICH M10 guidelines for bioanalytical assays .

Methodological Considerations for Data Interpretation

- Handling Conflicting Data : Apply the PRISMA framework for systematic reviews to assess study quality and risk of bias. Use funnel plots to detect publication bias in toxicity studies .

- Statistical Rigor : Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.